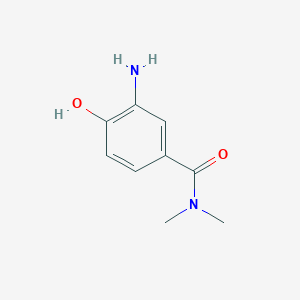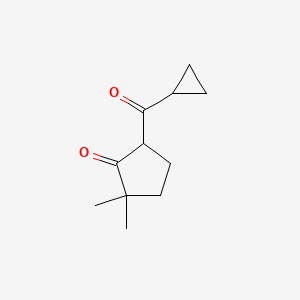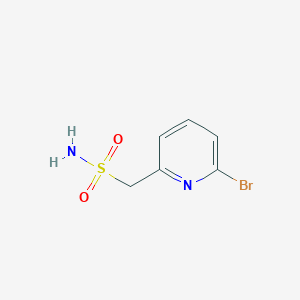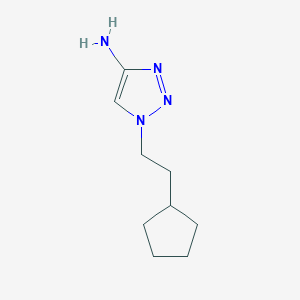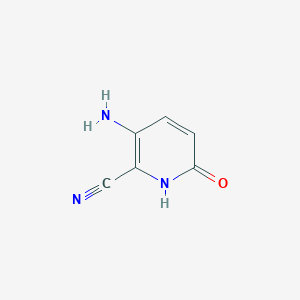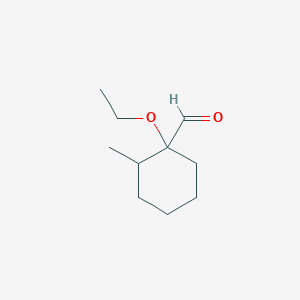
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the compound features a cyclohexane ring with an ethoxy group, a methyl group, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation, where cyclohexane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethoxy Group: The ethoxy group can be added through an etherification reaction, where an alcohol (ethanol) reacts with the cyclohexane derivative in the presence of an acid catalyst.
Formation of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: 1-ethoxy-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-ethoxy-2-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Methylcyclohexanecarbaldehyde: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
1-Ethoxycyclohexane-1-carbaldehyde: Lacks the methyl group, affecting its steric and electronic properties.
2-Ethylcyclohexanecarbaldehyde: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both an ethoxy and a methyl group on the cyclohexane ring, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-ethoxy-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
OUYODZPXLYDWIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCCC1C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)


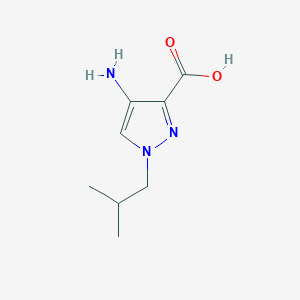

![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)


